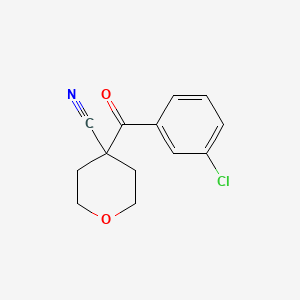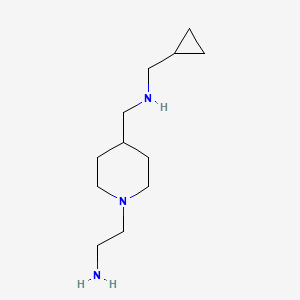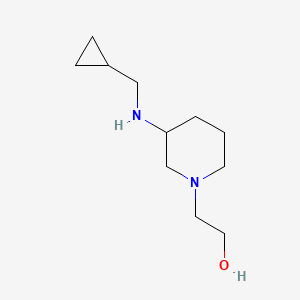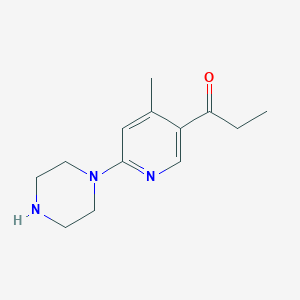![molecular formula C13H14ClN3 B11795546 4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position. This unique structure imparts distinct chemical properties, making it a valuable compound in various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of ethanol and alkali. The reaction mixture is heated to reflux, followed by acidification and cyclization to form the pyrimidine ring . Another method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing waste and environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride and primary amines in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit diverse biological activities and material properties.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, particularly targeting 3-Phosphoinositide-Dependent Kinase 1 (PDK1) for cancer therapy.
Biology: The compound is used in the study of cell signaling pathways and as a tool for investigating protein-ligand interactions.
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and as ligands in catalysis.
Pharmaceutical Research: It is a precursor for synthesizing bioactive compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and modulate inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but lacks the cyclohexyl group, making it less hydrophobic.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used as a kinase inhibitor.
Pyrido[2,3-d]pyrimidine: Similar structure but with different substitution patterns, affecting its biological activity.
Uniqueness
4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its hydrophobicity and influences its interaction with biological targets. This distinct structure contributes to its potency and selectivity as a kinase inhibitor, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C13H14ClN3 |
|---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
4-chloro-2-cyclohexylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-6-7-15-8-11(10)16-13(17-12)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI-Schlüssel |
CSDLBNGMDFMGAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC3=C(C=CN=C3)C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)

![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)





![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)

